molecular formula C27H27ClN4O4S2 B11712338 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chloro-N-cyclohexyl-N-(2-phenoxyethyl)benzamide

2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chloro-N-cyclohexyl-N-(2-phenoxyethyl)benzamide

Cat. No.: B11712338
M. Wt: 571.1 g/mol
InChI Key: RNMGXXDOQHJJJN-UHFFFAOYSA-N
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Description

2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-chloro-N-cyclohexyl-N-(2-phenoxyethyl)benzamide is a complex organic compound that features a benzothiadiazole core, a sulfonamide group, and various substituents including a chloro group, a cyclohexyl group, and a phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,1,3-benzothiadiazole-4-sulfonamido)-5-chloro-N-cyclohexyl-N-(2-phenoxyethyl)benzamide typically involves multiple steps:

    Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzothiadiazole derivative with sulfonyl chlorides under basic conditions.

    Chlorination: The chloro group is introduced via electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the coupling of the sulfonamido-benzothiadiazole derivative with N-cyclohexyl-N-(2-phenoxyethyl)amine under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyethyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, converting them to amines or thiols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-chloro-N-cyclohexyl-N-(2-phenoxyethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(2,1,3-benzothiadiazole-4-sulfonamido)-5-chloro-N-cyclohexyl-N-(2-phenoxyethyl)benzamide depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group can mimic natural substrates, leading to competitive inhibition.

    Material Science: In organic semiconductors, the compound can facilitate charge transport through its conjugated system, enhancing the performance of electronic devices.

Comparison with Similar Compounds

Similar Compounds

    2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-chloro-N-cyclohexylbenzamide: Lacks the phenoxyethyl group, which may affect its solubility and bioactivity.

    2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-chloro-N-(2-phenoxyethyl)benzamide: Lacks the cyclohexyl group, potentially altering its steric properties and interactions with biological targets.

Uniqueness

2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-chloro-N-cyclohexyl-N-(2-phenoxyethyl)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzothiadiazole core, sulfonamide group, chloro group, cyclohexyl group, and phenoxyethyl group makes it a versatile compound with diverse applications.

Properties

Molecular Formula

C27H27ClN4O4S2

Molecular Weight

571.1 g/mol

IUPAC Name

2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-5-chloro-N-cyclohexyl-N-(2-phenoxyethyl)benzamide

InChI

InChI=1S/C27H27ClN4O4S2/c28-19-14-15-23(31-38(34,35)25-13-7-12-24-26(25)30-37-29-24)22(18-19)27(33)32(20-8-3-1-4-9-20)16-17-36-21-10-5-2-6-11-21/h2,5-7,10-15,18,20,31H,1,3-4,8-9,16-17H2

InChI Key

RNMGXXDOQHJJJN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(CCOC2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)NS(=O)(=O)C4=CC=CC5=NSN=C54

Origin of Product

United States

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